molecular formula C10H11N3O B129513 N'-(4-cyanophenyl)propanehydrazide CAS No. 144656-35-9

N'-(4-cyanophenyl)propanehydrazide

Cat. No. B129513
CAS RN: 144656-35-9
M. Wt: 189.21 g/mol
InChI Key: ZSURUCJEENPPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)propanehydrazide, also known as CPPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPPH is a hydrazide derivative of 4-cyanobenzoic acid and is widely used for its ability to inhibit the activity of various enzymes and proteins.

Mechanism of Action

The mechanism of action of N'-(4-cyanophenyl)propanehydrazide involves its ability to bind to the active sites of enzymes and proteins. N'-(4-cyanophenyl)propanehydrazide forms hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site, thereby preventing substrate binding. This results in the inhibition of enzyme activity and the downstream biological processes that depend on the activity of these enzymes.
Biochemical and Physiological Effects:
N'-(4-cyanophenyl)propanehydrazide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins, which can lead to downstream effects on cellular processes such as cell signaling, metabolism, and gene expression. N'-(4-cyanophenyl)propanehydrazide has also been shown to have anti-inflammatory and anti-tumor properties, which makes it a potential candidate for the development of new therapeutics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(4-cyanophenyl)propanehydrazide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively inhibit the activity of these targets without affecting other cellular processes. Another advantage is its relatively low toxicity, which makes it a safer alternative to other inhibitors. However, one limitation of using N'-(4-cyanophenyl)propanehydrazide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N'-(4-cyanophenyl)propanehydrazide. One potential direction is the development of new derivatives of N'-(4-cyanophenyl)propanehydrazide with improved solubility and specificity for certain targets. Another direction is the investigation of the anti-inflammatory and anti-tumor properties of N'-(4-cyanophenyl)propanehydrazide, with the aim of developing new therapeutics. Additionally, the use of N'-(4-cyanophenyl)propanehydrazide in combination with other inhibitors or drugs could lead to synergistic effects and improved therapeutic outcomes. Overall, the potential applications of N'-(4-cyanophenyl)propanehydrazide in scientific research are vast and exciting, and further research in this area is warranted.
Conclusion:
In conclusion, N-(4-cyanophenyl)propanehydrazide, or N'-(4-cyanophenyl)propanehydrazide, is a valuable tool for scientific research due to its ability to inhibit the activity of various enzymes and proteins. N'-(4-cyanophenyl)propanehydrazide has several biochemical and physiological effects, and its potential applications in the development of new therapeutics are vast. While there are limitations to its use, further research on N'-(4-cyanophenyl)propanehydrazide is warranted and could lead to exciting new discoveries in the field of scientific research.

Synthesis Methods

The synthesis of N'-(4-cyanophenyl)propanehydrazide involves the reaction between 4-cyanobenzoic acid and hydrazine hydrate in the presence of a suitable catalyst. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions. The resulting product is then purified by recrystallization to obtain pure N'-(4-cyanophenyl)propanehydrazide.

Scientific Research Applications

N'-(4-cyanophenyl)propanehydrazide has been extensively studied for its potential applications in scientific research. It is widely used as an inhibitor of various enzymes and proteins, including but not limited to, proteases, kinases, and phosphatases. N'-(4-cyanophenyl)propanehydrazide has been shown to inhibit the activity of these enzymes by binding to their active sites and preventing substrate binding. This makes N'-(4-cyanophenyl)propanehydrazide a valuable tool for studying the role of these enzymes in various biological processes.

properties

CAS RN

144656-35-9

Product Name

N'-(4-cyanophenyl)propanehydrazide

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N'-(4-cyanophenyl)propanehydrazide

InChI

InChI=1S/C10H11N3O/c1-2-10(14)13-12-9-5-3-8(7-11)4-6-9/h3-6,12H,2H2,1H3,(H,13,14)

InChI Key

ZSURUCJEENPPFJ-UHFFFAOYSA-N

SMILES

CCC(=O)NNC1=CC=C(C=C1)C#N

Canonical SMILES

CCC(=O)NNC1=CC=C(C=C1)C#N

synonyms

Propanoic acid, 2-(4-cyanophenyl)hydrazide

Origin of Product

United States

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